Alizarine orange

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

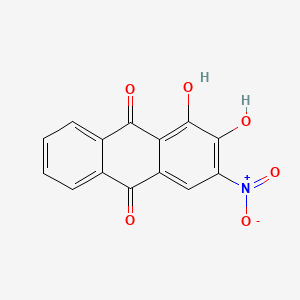

1,2-dihydroxy-3-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO6/c16-11-6-3-1-2-4-7(6)12(17)10-8(11)5-9(15(20)21)13(18)14(10)19/h1-5,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSUEVFAMOKROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205357 | |

| Record name | Alizarine orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-93-4 | |

| Record name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarine orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarine orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alizarine orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroxy-3-nitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARINE ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B32T975N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure of 3-Nitroalizarin

This guide provides a comprehensive overview of 3-nitroalizarin (also known as Alizarin Orange), focusing on its chemical structure and the established methodology for its synthesis. We will delve into the mechanistic underpinnings of the synthesis, offering field-proven insights into the causality behind the procedural steps, ensuring a reproducible and well-understood protocol.

Introduction to 3-Nitroalizarin

3-Nitroalizarin is an organic compound derived from alizarin, a prominent member of the anthraquinone family of dyes. The introduction of a nitro functional group onto the alizarin scaffold significantly modifies its electronic properties and, consequently, its chemical reactivity and color. Its formal IUPAC name is 1,2-dihydroxy-3-nitroanthraquinone.[1] Understanding its synthesis is fundamental for researchers exploring its potential applications in areas such as chemosensors, dyeing, and as an intermediate in the synthesis of more complex molecules.

Chemical Structure and Physicochemical Properties

The molecular integrity of 3-nitroalizarin is defined by the anthraquinone core, substituted with two adjacent hydroxyl (-OH) groups at the C1 and C2 positions and a nitro (-NO₂) group at the C3 position.

Key Identifiers and Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₇NO₆ | [1][2] |

| Molecular Weight | 285.21 g/mol | [1][2] |

| CAS Number | 568-93-4 | [1] |

| Synonyms | 1,2-Dihydroxy-3-nitroanthraquinone, Alizarin Orange | [1][2] |

| Appearance | Orange to brown powder | |

Structural Visualization

The 2D structure of 3-nitroalizarin is depicted below, illustrating the spatial relationship of the functional groups on the anthraquinone framework.

Caption: Stepwise workflow for the synthesis of 3-nitroalizarin.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. All operations involving concentrated acids must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Reagents and Equipment:

-

Alizarin (1,2-dihydroxyanthraquinone)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water & Ice

-

Magnetic Stirrer with Stir Bar

-

Round-bottom Flask

-

Dropping Funnel

-

Ice Bath

-

Büchner Funnel and Flask

-

Filter Paper

Procedure:

-

Dissolution of Substrate: In a round-bottom flask placed in an ice bath, slowly add 10.0 g of alizarin to 50 mL of concentrated sulfuric acid while stirring. Continue stirring until a clear, homogenous solution is obtained. The use of sulfuric acid as the solvent ensures the substrate is fully solvated and ready for reaction.

-

Temperature Control (Critical): Maintain the temperature of the solution between 0-5 °C using the ice bath.

-

Trustworthiness: Low temperature is crucial to prevent over-nitration (the addition of more than one nitro group) and to control the exothermic nature of the reaction, ensuring safety and product selectivity. [3]3. Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

-

-

Addition of Nitrating Agent: Add the cold nitrating mixture to the alizarin solution dropwise via a dropping funnel over a period of 30-45 minutes. Ensure the internal temperature of the reaction does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.

-

Product Precipitation (Work-up): Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with constant stirring. The crude 3-nitroalizarin will precipitate as a solid.

-

Causality: 3-nitroalizarin is insoluble in water. Pouring the acidic reaction mixture into a large volume of ice water simultaneously quenches the reaction and precipitates the organic product, leaving unreacted acids and inorganic byproducts in the aqueous phase.

-

-

Isolation and Purification:

-

Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ≈ 7). This step is essential to remove any residual acid.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

References

-

National Institute of Standards and Technology (NIST). 3-Nitroalizarine. NIST Chemistry WebBook. [Link]

-

ChemBK. 3-NITROALIZARIN. [Link]

-

Clark, J. (2000). The Nitration of Benzene. Chemguide. [Link]

-

Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

-

Chemistry Steps. Nitration of Benzene. [Link]

-

The Organic Chemistry Tutor. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]

-

Wikipedia. Nitration. [Link]

Sources

An In-Depth Technical Guide to Mordant Orange 14 (C.I. 58015)

Prepared by: Gemini, Senior Application Scientist

Introduction and Core Identification

Mordant Orange 14 is a synthetic organic compound belonging to the anthraquinone class of dyes.[1] Unlike the more commonly cited Mordant Orange 1, which is an azo dye, Mordant Orange 14 is structurally a nitrated derivative of alizarin, the historic red colorant originally derived from the madder plant root.[1][2] Its correct chemical identity is 1,2-Dihydroxy-3-nitro-9,10-anthracenedione, and it is also known commercially and historically as Alizarin Orange or 3-Nitroalizarin.[3][4]

This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, mechanisms, and applications of Mordant Orange 14, designed for professionals in research and chemical development. The molecule's utility is rooted in two key structural features: the 1,2-dihydroxy functional groups, which enable chelation with metal ions, and the nitro-substituted anthraquinone chromophore, which dictates its color and indicator properties.[1] Its primary applications are as a mordant dye for textiles, where it forms insoluble, colored complexes with metal salts impregnated on the fiber, and as a specialized acid-base indicator.[3][5]

Chemical Structure and Physicochemical Properties

The foundational structure of Mordant Orange 14 is the anthraquinone core. The key functional groups that determine its chemical behavior are the two hydroxyl (-OH) groups at the C1 and C2 positions and a nitro (-NO₂) group at the C3 position. The adjacent hydroxyl groups create a catechol-like arrangement, which is a powerful bidentate ligand for metal ion chelation.

Table 1: Core Physical and Chemical Identifiers for Mordant Orange 14

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | [1] |

| Synonyms | 3-Nitroalizarin, Alizarin Orange, C.I. 58015 | [3][5] |

| CAS Number | 568-93-4 | [3] |

| Colour Index | Mordant Orange 14 (C.I. 58015) | [3] |

| Molecular Formula | C₁₄H₇NO₆ | [1][3] |

| Molecular Weight | 285.21 g/mol | [1][3] |

| Appearance | Orange needles or plates (crystallized from acetic acid) | [3][5] |

| Decomposition Point | ~244 °C (sublimes with partial decomposition) | [3] |

| Elemental Composition | C: 58.96%, H: 2.47%, N: 4.91%, O: 33.66% |[3] |

Solubility Profile and Indicator Behavior

The solubility and solution color of Mordant Orange 14 are highly dependent on the chemical environment, a direct consequence of its molecular structure. This behavior is fundamental to its application as both a dye and a chemical indicator.[1]

-

In Organic Solvents: It is soluble, typically producing a yellow solution.[3]

-

In Concentrated Sulfuric Acid: It dissolves to form an orange-colored solution.[3]

-

In Dilute Aqueous Alkali: It is soluble and deprotonates to form a purple-red solution.[1][3]

-

In Water: It is generally reported as insoluble, particularly in neutral water, which contrasts with its solubility in alkaline solutions.

This differential solubility and color profile make it a useful acid-base indicator. However, the reported pH transition ranges vary based on the solvent system, a critical detail for experimental design.

Table 2: pH Indicator Properties of Mordant Orange 14

| Solvent System | pH Range | Color Change (with increasing pH) | Source(s) |

|---|---|---|---|

| Aqueous Solution | 2.0 – 4.0 | Golden Orange → Flat Yellow | [3][5] |

| Saturated Alcohol Solution | 5.0 – 6.5 | Yellow → Purplish Red |[3][5] |

The causality for this difference lies in the solvent's effect on the pKa of the phenolic hydroxyl groups. The deprotonation of these groups, which is responsible for the color change, occurs at different pH values in water versus alcohol.

Mechanism of Action: Metal Ion Chelation

The function of Mordant Orange 14 as a "mordant" dye is entirely dependent on its ability to act as a chelating agent. A mordant is a substance (typically a metal salt) that is applied to a substrate, like a textile fiber, to bind the dye.[1] The dye then forms a coordination complex with the mordant, creating an insoluble pigment that is firmly fixed to the fiber.

The key to this mechanism is the spatial arrangement of the oxygen atoms on the Mordant Orange 14 molecule. The hydroxyl group at C1 and the carbonyl group at C9 work in concert to form a stable six-membered ring with a metal ion. A second, five-membered ring is formed with the two adjacent hydroxyl groups at C1 and C2. This multidentate chelation results in a highly stable metal-dye complex. With aluminum (Al³⁺), it typically forms an orange complex, while with iron (Fe³⁺), it produces red to violet shades.[3][5][6]

Figure 1: Chelation of Mordant Orange 14 with an Aluminum ion.

Synthesis Pathway

Mordant Orange 14 is produced via the nitration of alizarin (1,2-dihydroxyanthraquinone). A documented laboratory-scale synthesis involves the reaction of 3-bromoalizarin with nitric acid in an acetic acid solvent, demonstrating a direct electrophilic substitution pathway.[3] Industrial preparations typically involve the direct nitration of alizarin in the presence of a catalyst or dehydrating agent like sulfuric acid.

Experimental Protocols

The following protocols are provided as self-validating systems for the practical application of Mordant Orange 14 in a laboratory setting.

Protocol 1: Preparation of a pH Indicator Solution

This protocol describes the preparation of a working indicator solution for titrations and qualitative pH assessments in non-aqueous or mixed-solvent systems.

Objective: To prepare a saturated alcoholic solution of Mordant Orange 14.

Materials:

-

Mordant Orange 14 (C.I. 58015) powder

-

Ethanol (95% or absolute)

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

Filter paper and funnel

Methodology:

-

Place 100 mL of ethanol into a beaker equipped with a magnetic stir bar.

-

While stirring, add small aliquots of Mordant Orange 14 powder until no more solid dissolves and a small amount of excess powder remains at the bottom. This ensures the solution is saturated.

-

Continue stirring for 30 minutes to ensure maximum dissolution.

-

Turn off the stirrer and allow the excess solid to settle.

-

Carefully decant or filter the supernatant (the clear, saturated solution) into a clean, labeled storage bottle.

-

Validation: Test the indicator by adding a few drops to known acidic (pH < 5) and alkaline (pH > 7) solutions. A distinct color change from yellow to purplish-red should be observed, confirming its activity.[3][5]

Protocol 2: Conceptual Workflow for Mordant Dyeing of Wool

This protocol outlines the essential steps for using Mordant Orange 14 to dye protein fibers like wool, demonstrating the interplay between the mordant and the dye.

Objective: To dye wool fibers with Mordant Orange 14 using an aluminum mordant.

Materials:

-

Wool yarn or fabric

-

Potassium aluminum sulfate (Alum)

-

Cream of tartar (Potassium bitartrate, optional, as a pH buffer and brightening agent)

-

Mordant Orange 14

-

Stainless steel or enamel dye pot

-

Heat source

Workflow:

Figure 2: Step-by-step workflow for dyeing wool.

Methodology:

-

Scouring: The wool fiber is first washed thoroughly with a pH-neutral soap to remove any oils or dirt. This ensures even mordant uptake.

-

Pre-Mordanting: The clean wool is simmered gently in a bath containing dissolved alum (typically 10-15% of the fiber weight). This step impregnates the fibers with aluminum ions.

-

Dye Bath Preparation: In a separate pot, Mordant Orange 14 is dissolved in hot water.

-

Dyeing: The mordanted, damp wool is introduced into the dye bath. The bath is heated and held at a gentle simmer (e.g., 80-90°C) for approximately one hour, allowing the dye to penetrate the fibers and chelate with the aluminum ions.

-

Cooling and Rinsing: The pot is allowed to cool slowly. The dyed fiber is then removed, rinsed thoroughly to remove any unfixed dye, and dried. The result is a stable, orange-colored fiber.[5]

Conclusion

Mordant Orange 14 (3-Nitroalizarin, C.I. 58015) is a specialized anthraquinone dye whose properties are dictated by its nitro-substituted, 1,2-dihydroxyanthraquinone structure. Its ability to form stable chelation complexes with metal ions is the cornerstone of its application as a mordant dye, while the pH-dependent protonation of its hydroxyl groups enables its use as an acid-base indicator with distinct transition ranges in aqueous and alcoholic media. A clear understanding of these structure-function relationships is essential for its effective application in research and industrial processes.

References

-

Merck Index. (n.d.). Alizarine Orange. Published by the Royal Society of Chemistry. Retrieved from [Link]

-

Museum of Fine Arts, Boston. (2022, April 26). Alizarin orange. CAMEO Chemicals. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Alizarin. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 3-NITROALIZARIN. Retrieved from [Link]

- Kiel, E. G., & Heertjes, P. M. (1963). Metal Complexes of Alizarin I-The Structure of the Calcium-Aluminium Lake of Alizarin. Journal of the Society of Dyers and Colourists, 79(1), 21-27.

-

LookChem. (n.d.). Cas 568-93-4, Acid Mordant Orange 14. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Alizarine Orange

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Alizarine Orange (CAS 568-93-4), a synthetic mordant dye from the anthracenedione class.[1] Aimed at researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical insights into the factors governing the dissolution of this compound. We explore the molecular basis of its solubility profile across various solvent classes, the profound impact of environmental factors such as pH and temperature, and provide a validated, step-by-step protocol for its empirical determination. The guide is structured to deliver not just data, but a foundational understanding of the causality behind the observed phenomena, ensuring scientific integrity and practical applicability.

Introduction to this compound

This compound, systematically named 1,2-Dihydroxy-3-nitro-9,10-anthracenedione, is a nitrated derivative of alizarin.[1][2] It is classified in the Colour Index as C.I. Mordant Orange 14, signifying its use in conjunction with a metal ion mordant to fix the dye to substrates like textiles.[3] Its molecular structure is pivotal to its chemical behavior, featuring a largely nonpolar anthracenedione core functionalized with two polar hydroxyl (-OH) groups and a highly polar nitro (-NO₂) group.[1] This distinct amphipathic character dictates its interactions with solvents and its utility not only as a dye but also as a chemical indicator for pH.[1][4]

The compound typically appears as orange needles or plates when crystallized from acetic acid and decomposes at approximately 244°C.[3] Understanding its solubility is critical for a range of applications, from formulating dyeing baths and printing inks to its use in analytical chemistry and biological staining.

Caption: Molecular structure of this compound (C₁₄H₇NO₆).

The Molecular Basis of Solubility

The principle of "like dissolves like" is fundamental to predicting solubility. A solute's ability to dissolve in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

-

Hydrophobic Core: The large, fused three-ring system of the anthracenedione backbone is aromatic and nonpolar. This region favors interactions with nonpolar solvents through van der Waals forces. It is the primary contributor to the molecule's poor solubility in water.

-

Polar Functional Groups: The two hydroxyl (-OH) groups and the nitro (-NO₂) group are polar. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitro group is a strong hydrogen bond acceptor. These groups are key to the molecule's solubility in polar solvents like alcohols, ketones, and acetic acid.[5]

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl group at position 1 and the adjacent carbonyl oxygen. This interaction can slightly reduce the availability of that hydroxyl group for intermolecular bonding with solvent molecules, thereby influencing its solubility profile compared to isomers where such bonding is not possible.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely published in peer-reviewed literature. However, a qualitative profile can be constructed from technical data sheets and chemical encyclopedias.

Qualitative Solubility Data

The table below summarizes the observed solubility behavior of this compound in various common laboratory solvents.

| Solvent Class | Solvent Example | Observed Solubility | Predominant Interaction | Color of Solution |

| Polar Protic | Water | Sparingly Soluble | Hydrogen Bonding, Dipole-Dipole | - |

| Dilute Aqueous Alkali | Soluble | Ion-Dipole (Deprotonation) | Purple-Red[3] | |

| Ethanol | Soluble | Hydrogen Bonding | Yellow[3] | |

| Acetic Acid | Soluble | Hydrogen Bonding | Orange (used for crystallization)[3][4] | |

| Polar Aprotic | Acetone | Soluble | Dipole-Dipole | Yellow[3] |

| DMSO, DMF | Expected to be Soluble | Dipole-Dipole | Yellow[3] | |

| Non-Polar | Hexane | Insoluble | van der Waals | - |

| Toluene | Slightly Soluble | van der Waals | Yellow[3] | |

| Strong Acid | Conc. H₂SO₄ | Soluble | Protonation | Orange[3] |

Key Factors Influencing Solubility

A. Effect of pH: The pH of the aqueous medium has the most dramatic effect on the solubility of this compound. The two hydroxyl groups are phenolic and thus acidic. In neutral or acidic water, the molecule exists in its neutral, sparingly soluble form. As the pH increases into the alkaline range, these protons are abstracted, forming mono- and di-anionic species.

This deprotonation transforms the molecule into a salt, which is significantly more polar and readily solvated by water molecules through strong ion-dipole interactions. This explains its use as a pH indicator, with color changes corresponding to these structural shifts.[3][4] The color shifts from yellow in the pH range of 5.0-6.5 to purplish-red in a saturated alcohol solution, indicating a change in the electronic structure upon deprotonation.[4]

Caption: pH-dependent equilibrium of this compound.

B. Effect of Temperature: For most solid solutes, solubility increases with temperature. This relationship is governed by the thermodynamics of the dissolution process. An increase in temperature provides the necessary kinetic energy for solvent molecules to overcome the solute's crystal lattice energy more effectively.[6][7] While specific data for this compound is scarce, it is a general principle for most dyes that increasing the temperature of the solvent will enhance the rate and extent of dissolution.[8][9][10] However, researchers must be cautious, as excessively high temperatures can lead to thermal degradation of the dye molecule.[8]

Experimental Protocol: Determination of Equilibrium Solubility

This section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in a given solvent at a specified temperature. The method is based on the principle of saturating a solvent and quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Solvent of choice (analytical grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatic shaker bath or incubator

-

Centrifuge capable of holding vials/flasks

-

Calibrated positive displacement pipettes

-

Analytical balance (±0.01 mg)

-

Volumetric flasks

-

UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Rationale: Starting with an excess of solid ensures that the solution reaches its maximum saturation point (equilibrium).

-

Action: Add an excess amount of this compound (e.g., ~20-30 mg) to a series of scintillation vials. The exact mass is not critical, but it must be enough to ensure undissolved solid remains after equilibration.

-

Action: Accurately pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into each vial. Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Rationale: Dissolution is a time-dependent process. Sufficient time under constant conditions is required to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

-

Action: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Action: Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

Rationale: It is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the temperature, which would change the solubility.

-

Action: Remove the vials from the shaker and immediately place them in a centrifuge that has been pre-equilibrated to the same temperature.

-

Action: Centrifuge the samples at high speed (e.g., 5000 x g for 15 minutes) to pellet all undissolved solid.

-

-

Sample Analysis (Quantification):

-

Rationale: The concentration of the clear, saturated supernatant must be accurately measured. UV-Vis spectrophotometry is ideal for colored compounds like this compound.

-

Action: Carefully withdraw a precise aliquot (e.g., 1.00 mL) from the top of the clear supernatant, taking extreme care not to disturb the solid pellet.

-

Action: Transfer the aliquot to a volumetric flask of appropriate size (e.g., 100 mL) and dilute to volume with the same solvent. This dilution is necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Action: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent. (Note: λ_max must be determined beforehand by scanning a dilute solution).

-

Action: Calculate the concentration using a pre-established calibration curve (Beer-Lambert Law). The calibration curve should be prepared using known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Rationale: The final solubility value is calculated by back-calculating from the diluted sample concentration to the original, undiluted supernatant concentration.

-

Action: Use the formula: Solubility (g/L) = C_diluted (g/L) × Dilution Factor Where the Dilution Factor = (Final Volume of Volumetric Flask) / (Initial Aliquot Volume).

-

Caption: Generalized workflow for determining equilibrium solubility.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. Its large hydrophobic core restricts solubility in nonpolar media, while its polar hydroxyl and nitro groups facilitate dissolution in polar organic solvents. The most significant factor influencing its aqueous solubility is pH, with a dramatic increase observed in alkaline conditions due to the formation of a highly soluble anionic species. While comprehensive quantitative data remains sparse, the principles outlined in this guide and the provided experimental protocol offer a robust framework for researchers to characterize its solubility profile, enabling more effective formulation and application in diverse scientific and industrial fields.

References

- Vulcanchem. This compound - 568-93-4.

- DrugFuture. This compound.

- MFA Cameo. Alizarin orange.

- Wikipedia. Alizarin.

- PubChem, National Institutes of Health. This compound.

- Warp Beam Dyeing Machine Supplier. How does the dye solubility affect the dyeing process in a Warp Beam Dyeing Machine?

- Smarol Industry Limited.

- Cayman Chemical.

- Smarol.

- ChemicalBook. Alizarin | 72-48-0.

- Sustainability Directory.

- ResearchGate.

- Solubility of Things. Alizarin.

- ChemBK. Alizarin.

- University of Technology, Iraq.

- Benchchem. In-Depth Technical Guide: Solubility of Solvent Black 46 in Organic Solvents.

- ResearchGate. A new method for the determination of the solubility of disperse dyes.

- MDPI.

- SALTISE. Organic Chemistry: Introduction to Solubility.

- Scribd. Dye Solubility Test.

- PubChem, N

- PMC, National Institutes of Health. A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane.

- ResearchGate. Effect of pH on the adsorption of Alizarin Red S.

- ResearchGate. Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera.

- International Journal of Environmental Science and Development.

Sources

- 1. This compound (568-93-4) for sale [vulcanchem.com]

- 2. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chinadyeingmachines.com [chinadyeingmachines.com]

- 7. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]

- 8. enjoysulphurdyes.com [enjoysulphurdyes.com]

- 9. How To Control The Dye Fastness Of Solvent Dyes Under Different Temperature And Humidity Conditions? - News [smarolcolor.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Determination of the Molar Extinction Coefficient of Alizarine Orange

This guide provides a comprehensive, field-proven methodology for the accurate determination of the molar extinction coefficient (ε) of Alizarine Orange. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Significance of the Molar Extinction Coefficient

This compound, also known as 3-nitroalizarin or C.I. Mordant Orange 14, is an organic compound belonging to the anthracenedione class.[1] Its molecular structure, featuring a 1,2-dihydroxyanthraquinone core with a nitro group at the 3-position, imparts its characteristic color and chemical reactivity.[1] The molar extinction coefficient is a fundamental and intrinsic property of a substance that quantifies its ability to absorb light at a specific wavelength.[2][3] An accurate determination of this value is critical for a variety of applications, including quantitative analysis, reaction kinetics, and the characterization of new materials. This guide provides a robust framework for determining the molar extinction coefficient of this compound, ensuring a high degree of confidence in the resulting value.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione |

| Synonyms | 3-nitroalizarin, C.I. Mordant Orange 14, C.I. 58015 |

| CAS Number | 568-93-4 |

| Molecular Formula | C₁₄H₇NO₆ |

| Molecular Weight | 285.21 g/mol |

| Appearance | Orange needles or plates |

| Solubility | Yellow in organic solvents, purple-red in dilute aqueous alkali |

Theoretical Framework: The Beer-Lambert Law

The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[2][4] The mathematical expression of this law is:

A = εcl

Where:

-

A is the absorbance (a dimensionless quantity).

-

ε (epsilon) is the molar extinction coefficient, with units of L·mol⁻¹·cm⁻¹.

-

c is the molar concentration of the substance in the solution (mol/L).

-

l is the path length of the light through the solution, which is the width of the cuvette (typically 1 cm).

This relationship forms the basis of quantitative spectrophotometry and is the cornerstone of the experimental protocol detailed in this guide.[2][4]

Experimental Determination of the Molar Extinction Coefficient

This section provides a detailed, step-by-step protocol for the accurate determination of the molar extinction coefficient of this compound. The methodology is designed to be self-validating by incorporating a calibration curve, which confirms the adherence of the system to the Beer-Lambert Law.

Materials and Reagents

-

This compound: High purity, analytical standard grade is recommended. The purity of the compound is a critical factor for accuracy.

-

Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent due to its high polarity, ability to dissolve a wide range of organic compounds, and transparency in the visible region of the electromagnetic spectrum.

-

Analytical Balance: A four-figure balance (± 0.0001 g) is required for accurate weighing.

-

Volumetric Glassware: Class A volumetric flasks and pipettes are essential for the preparation of accurate standard solutions.

-

UV-Vis Spectrophotometer: A calibrated instrument capable of scanning across the visible spectrum is required.

-

Quartz Cuvettes: A matched pair of 1 cm path length quartz cuvettes should be used.

Experimental Workflow

The overall workflow for the determination of the molar extinction coefficient is depicted in the following diagram:

Caption: Experimental workflow for determining the molar extinction coefficient.

Step-by-Step Protocol

Step 1: Preparation of the Stock Solution

The accurate preparation of the stock solution is paramount as all subsequent dilutions and calculations depend on it.

-

Accurately weigh approximately 10 mg of this compound using an analytical balance. Record the exact mass.

-

Quantitatively transfer the weighed this compound to a 100 mL Class A volumetric flask.

-

Add a small amount of DMSO to dissolve the solid completely.

-

Carefully add DMSO to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Calculate the precise molar concentration of the stock solution using the following formula:

Concentration (mol/L) = (Mass of this compound (g)) / (Molecular Weight of this compound ( g/mol ) * Volume of flask (L))

Step 2: Preparation of Serial Dilutions

A series of dilutions of the stock solution should be prepared to generate data points for the calibration curve.

-

Label a series of 10 mL Class A volumetric flasks from 1 to 5.

-

Using a Class A volumetric pipette, transfer the appropriate volume of the stock solution into each volumetric flask as detailed in the table below.

-

Dilute each flask to the 10 mL mark with DMSO.

-

Stopper and invert each flask to ensure thorough mixing.

Table 2: Serial Dilution Scheme

| Flask | Volume of Stock Solution (mL) | Final Volume (mL) | Resulting Concentration (M) |

| 1 | 0.5 | 10 | (Calculated from stock) |

| 2 | 1.0 | 10 | (Calculated from stock) |

| 3 | 1.5 | 10 | (Calculated from stock) |

| 4 | 2.0 | 10 | (Calculated from stock) |

| 5 | 2.5 | 10 | (Calculated from stock) |

Step 3: Determination of the Wavelength of Maximum Absorbance (λmax)

The molar extinction coefficient is wavelength-dependent, and its value is typically reported at the wavelength of maximum absorbance (λmax).

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range, for instance, from 400 nm to 700 nm.

-

Fill a quartz cuvette with the DMSO solvent to serve as the blank. Place it in the spectrophotometer and run a baseline correction.

-

Rinse a second cuvette with a small amount of the most concentrated this compound dilution and then fill it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax. The parent compound, alizarin, has a λmax of approximately 430 nm in methanol, and it is anticipated that the nitro-substituted this compound will have a red-shifted λmax.

Step 4: Measurement of Absorbance for the Serial Dilutions

-

Set the spectrophotometer to measure the absorbance at the determined λmax.

-

Re-blank the instrument with the DMSO solvent.

-

Measure the absorbance of each of the prepared serial dilutions, starting from the least concentrated to the most concentrated.

-

Rinse the cuvette with the next solution to be measured before filling it.

-

Record the absorbance value for each concentration.

Data Analysis and Calculation

Step 1: Construction of the Calibration Curve

-

Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, which validates the adherence to the Beer-Lambert Law within this concentration range.

-

Determine the equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept. The y-intercept should be close to zero.

Step 2: Calculation of the Molar Extinction Coefficient (ε)

The slope of the calibration curve is equal to the product of the molar extinction coefficient (ε) and the path length (l).

Slope (m) = ε * l

Since the path length (l) is 1 cm, the molar extinction coefficient is equal to the slope of the line.

ε = Slope of the calibration curve

The units of the molar extinction coefficient will be L·mol⁻¹·cm⁻¹.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The linearity of the calibration curve (a high R² value, typically > 0.99) provides strong evidence that the measurements are accurate and that the Beer-Lambert Law is obeyed over the concentration range tested. Any significant deviation from linearity would indicate an issue with the experimental procedure, such as solution preparation errors, instrument malfunction, or chemical phenomena like aggregation at higher concentrations.

Conclusion

This in-depth technical guide provides a robust and reliable methodology for the determination of the molar extinction coefficient of this compound. By following this detailed protocol and understanding the underlying principles, researchers, scientists, and drug development professionals can confidently determine this crucial physicochemical parameter. The emphasis on accurate preparation of standards and the use of a calibration curve ensures the scientific integrity and trustworthiness of the obtained results.

References

-

DrugFuture. (2023). This compound. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]

-

MFA Cameo. (2022). Alizarin orange. Retrieved from [Link]

-

Wikipedia. (2023). Alizarin. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MP Biomedicals. (n.d.). ALIZARIN YELLOW R NH. Retrieved from [Link]

-

ChemTalk. (n.d.). Beer-Lambert Law. Retrieved from [Link]

-

PubChem. (n.d.). Alizarin. Retrieved from [Link]

-

wikiHow. (n.d.). How to Calculate Molar Absorptivity. Retrieved from [Link]

-

Blogs - News. (2024). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Beer-Lambert Law. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

-

YouTube. (2023). Beer Lambert Law, Molar Extinction Coefficient, Spectrophotometry. Retrieved from [Link]

Sources

Alizarine Orange: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarine Orange, also known as 3-nitroalizarin, is an organic dye belonging to the anthracenedione class of compounds.[1][2][3] Its chemical structure, featuring an anthraquinone backbone with hydroxyl and nitro functional groups, gives rise to its characteristic color and interesting, albeit not extensively documented, spectral properties. This guide provides a detailed exploration of the known spectral characteristics of this compound, addresses the current gaps in quantitative data, and offers field-proven methodologies for its comprehensive analysis. While specific quantitative photophysical parameters for this compound are not widely published, this document leverages data from its parent compound, Alizarin, and other derivatives to provide a robust framework for its application and further research.

The core structure of this compound consists of a 1,2-dihydroxyanthraquinone scaffold with a nitro group at the 3-position.[1][2][3] This substitution is critical as the electron-withdrawing nature of the nitro group is expected to modulate the electronic transitions within the chromophore, influencing its absorption and emission properties compared to the parent Alizarin molecule.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential before delving into its spectral characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | [1][3] |

| Synonyms | 3-nitroalizarin, C.I. Mordant Orange 14, C.I. 58015 | [1][2] |

| CAS Number | 568-93-4 | [1][2][3] |

| Molecular Formula | C₁₄H₇NO₆ | [1][2][3] |

| Molecular Weight | 285.21 g/mol | [1][2][3] |

| Appearance | Orange needles or plates (when crystallized from acetic acid) | [1][2] |

| Solubility | Yellow in organic solvents, purple-red in dilute aqueous alkali, orange in H₂SO₄. | [2] |

Spectral Properties of this compound and Related Compounds

The interaction of this compound with light is governed by its electronic structure. The extended π-system of the anthraquinone core is the primary chromophore, and the hydroxyl and nitro substituents act as auxochromes, modifying the absorption and emission characteristics.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of a dye reveals the wavelengths of light it absorbs, corresponding to electronic transitions from the ground state to excited states. For Alizarin, the parent compound of this compound, a dominant absorption band is observed in the visible range. In methanol, Alizarin exhibits an absorption maximum (λmax) at approximately 430 nm.[4] It is anticipated that the presence of the electron-withdrawing nitro group in this compound would lead to a bathochromic (red) shift in its absorption spectrum compared to Alizarin.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[5] This change is due to differential solvation of the ground and excited states of the dye molecule. This compound exhibits solvatochromic behavior, appearing yellow in organic solvents and purple-red in dilute aqueous alkali.[2] This indicates that the energy of its electronic transitions is sensitive to the surrounding solvent environment. A systematic study of its absorption and emission spectra in a range of solvents with varying polarities would be necessary to fully quantify its solvatochromic properties.

Fluorescence Properties

The fluorescence of a molecule is the emission of light as it transitions from an excited electronic state back to the ground state. Alizarin and its derivatives are generally known to have low fluorescence quantum yields, on the order of ~1%.[6][7]

-

Fluorescence Emission: While a specific emission spectrum for this compound is not available, studies on alizarin derivatives have shown an emission band around 650 nm.[6][7] This emission may be attributable to an excited-state intramolecular proton transfer (ESIPT) tautomer.

-

Fluorescence Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[8][9] Given the generally low fluorescence of alizarin derivatives, the quantum yield of this compound is expected to be low.

-

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[10] Specific lifetime data for this compound is not currently available in the reviewed literature.

Experimental Protocols for Spectral Characterization

For researchers seeking to quantify the spectral properties of this compound, the following established protocols provide a robust framework.

UV-Visible Absorption Spectroscopy and Determination of Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of this compound.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Methodology:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol or DMSO) in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the expected λmax.

-

Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer and set the desired wavelength range for scanning (e.g., 300-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to be subtracted from the sample spectra.

-

Sample Measurement: Record the absorption spectrum for each dilution.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot the absorbance at λmax versus the concentration for each dilution.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear fit of this plot will be the molar absorptivity.

-

Fluorescence Quantum Yield Determination (Relative Method)

The relative method is a common and reliable way to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Caption: Workflow for Quantum Yield Determination.

Methodology:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument parameters are identical for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_x and η_st are the refractive indices of the solvents used for the sample and the standard.[9]

-

-

Conclusion

This compound is a dye with interesting spectral properties that are influenced by its chemical structure and environment. While there is a notable lack of specific quantitative data in the public domain regarding its molar absorptivity, fluorescence emission maximum, quantum yield, and lifetime, this guide provides a comprehensive overview of its known characteristics. By utilizing the provided experimental protocols, researchers can systematically determine these missing parameters, thereby enabling a more complete understanding of this compound's photophysical behavior and expanding its potential applications in various scientific and industrial fields. The comparative data from related alizarin compounds serves as a valuable reference point for such investigations.

References

-

This compound. (n.d.). In Merck Index. Retrieved January 8, 2026, from [Link]

-

Alizarin Red Dye Profile - FluoroFinder. (n.d.). Retrieved January 8, 2026, from [Link]

-

Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1 H-NMR spectroscopies. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Analysis of alizarin by surface-enhanced and FT-Raman spectroscopy. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Excited State Dynamics of Alizarin Red S Nanoparticles in Solution. (2021). MDPI. Retrieved January 8, 2026, from [Link]

-

Excited State Dynamics of Alizarin Red S Nanoparticles in Solution. (2021). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Alizarin. (n.d.). In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Measurement of fluorescence quantum yields. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Solvatochromism as a new tool to distinguish structurally similar compounds. (2016). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Enhanced fluorescence quenching in an acridine orange - alizarin red system through matrine and its analytical application. (2015). PubMed. Retrieved January 8, 2026, from [Link]

-

Photophysical properties of compounds 1-3 in different solvents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Maximum fluorescence emission intensity. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

UVVis electronic absorption spectra of alizarin. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Photophysical characteristics and solvent polarity parameter. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Alizarin Red S - PhotochemCAD. (n.d.). Retrieved January 8, 2026, from [Link]

-

Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]

-

3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. (2007). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Fluorescence Quantum Yield of 1−3. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

This compound | C14H7NO6 | CID 3770390. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Fluorescence lifetime decay profile for 1. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Quantum yield. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Time-resolved Fluorescence. (n.d.). PicoQuant. Retrieved January 8, 2026, from [Link]

-

Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. (2009). PubMed. Retrieved January 8, 2026, from [Link]

-

Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. (2019). PubMed. Retrieved January 8, 2026, from [Link]

-

Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). ACS Publications. Retrieved January 8, 2026, from [Link]

-

Alizarin. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. (2004). PubMed. Retrieved January 8, 2026, from [Link]

-

Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. (2001). The Journal of Physical Chemistry A. Retrieved January 8, 2026, from [Link]

-

Characteristics of tyrosinate fluorescence emission in alpha- and beta-purothionins. (1984). PubMed. Retrieved January 8, 2026, from [Link]

-

Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved January 8, 2026, from [Link]

-

Fluorescence Lifetime Measurements and Biological Imaging. (2012). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Solvatochromism of some hemicyanines. (2004). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. Retrieved January 8, 2026, from [Link]

-

Fluorescence excitation (A) and emission (B) spectra of... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Fluorescence emission spectra change of 4 with increasing Al 3+. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow. (2012). PubMed. Retrieved January 8, 2026, from [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. Absorption [Alizarin] | AAT Bioquest [aatbio.com]

- 3. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excited State Dynamics of Alizarin Red S Nanoparticles in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Historical applications of Alizarine orange in dyeing

An In-depth Technical Guide to the Historical Applications of Alizarine Orange in Dyeing

Abstract

This compound (C.I. Mordant Orange 14), a synthetic nitro-derivative of alizarin, emerged in the late 19th century as part of the revolution in the chemical industry spurred by the synthesis of its parent compound. As a mordant dye, its application was intrinsically linked to the chemistry of metal ion chelation, a process that allowed for the creation of vibrant, durable colors on textile fibers. This guide provides a detailed examination of the historical application of this compound, grounded in the principles of coordination chemistry and textile science. We will explore its chemical identity, the critical role of mordanting, detailed historical dyeing protocols for protein and cellulosic fibers, and the factors that influenced its use and eventual decline. This document serves as a technical resource for researchers and scientists interested in the history of synthetic dyes and their application methodologies.

Chemical and Physical Identity of this compound

This compound, known systematically as 1,2-Dihydroxy-3-nitro-9,10-anthracenedione and also by the identifiers 3-nitroalizarin or C.I. 58015, is an organic compound belonging to the anthracenedione class of dyes.[1][2]

-

Appearance: When crystallized from acetic acid, it forms orange needles or plates.[1][2]

-

Decomposition: It decomposes at approximately 244°C.[2]

The functionality of this compound as a dye is dictated by its molecular structure. The anthracenedione core acts as the chromophore, the part of the molecule responsible for its color. Crucially, the two hydroxyl (-OH) groups at the C1 and C2 positions are positioned to form stable five- or six-membered rings with metal ions, a process known as chelation.[1] This ability to chelate is the defining characteristic of a mordant dye. The addition of the nitro (-NO₂) group at the C3 position modifies the electronic properties of the chromophore, shifting the resulting color from the red of its parent, alizarin, to a distinct orange.[1]

Caption: Chemical structure of this compound (3-nitroalizarin).

The Indispensable Role of Mordanting

This compound has little to no substantive affinity for textile fibers on its own. Its utility as a dye is entirely dependent on a mordant—typically a metal salt—that acts as a chemical bridge between the dye molecule and the fiber. The historical dyer's art was, in large part, an empirical mastery of this coordination chemistry.

Mechanism of Action

The dyeing process involves the formation of a ternary complex: fiber-mordant-dye. The mordant, such as aluminum (Al³⁺) from alum or iron (Fe³⁺) from ferrous sulfate, is first applied to the fiber. The metal ions, possessing empty electron orbitals, bind to functional groups on the fiber (e.g., hydroxyl groups in cellulose or carboxyl and amine groups in wool). When the mordanted fiber is introduced into the this compound dyebath, the dye molecules form strong coordinate bonds with the metal ions already fixed to the fiber.[1] The resulting metal-dye complex, or "lake," is a large, insoluble pigment trapped within the fiber structure, conferring high wetfastness.

Caption: The two-stage process of mordant dyeing.

Influence of Mordant on Final Color

The choice of mordant was the primary method for controlling the final shade. The metal ion in the coordination complex influences the electronic state of the dye's chromophore, thereby altering its light absorption spectrum and perceived color. This phenomenon provided a versatile, if complex, palette from a single dyestuff.

-

Aluminum (Alum): An aluminum mordant was most commonly used to produce a bright, clear orange shade.[4]

-

Iron (Ferrous Sulfate): An iron mordant would shift the color dramatically, yielding shades from red to violet and even black, depending on concentration.[4]

-

Chromium (Potassium Dichromate): With the parent compound alizarin, chromium mordants produced a characteristic reddish-brown.[5][6] It is historically plausible that similar results were obtained with this compound for producing deep, muted tones.

-

Tin (Stannous Chloride): Tin mordants were often used to "brighten" colors, likely producing a more brilliant, fiery orange.

Historical Dyeing Methodologies

The following protocols are representative of late 19th and early 20th-century practices, synthesized from general principles of alizarin dyeing. The exact quantities and timings would have varied based on the dyer's experience, water quality, and desired outcome.

Experimental Protocol: Dyeing Wool with this compound

Wool, a protein fiber, readily binds with metal mordants due to its amphoteric nature, containing both acidic (carboxyl) and basic (amino) groups.

Workflow:

Caption: General experimental workflow for dyeing wool.

Methodology:

-

Scouring (Fiber Preparation):

-

Wash the wool yarn or fabric in a warm solution of soft soap or a mild alkali (e.g., sodium carbonate) to remove natural grease (lanolin).

-

Rinse thoroughly in clean water until the water runs clear. The complete removal of impurities is critical for achieving even dyeing.

-

-

Mordanting:

-

Prepare a mordant bath using a non-reactive pot (e.g., copper, enamel, or stainless steel).

-

For an orange shade , dissolve alum (potassium aluminum sulfate) at 15-25% on weight of fiber (owf) and cream of tartar (potassium bitartrate) at 5-7% owf in sufficient water to allow the fibers to move freely. The cream of tartar acts as an assistant, helping to brighten the color and improve uptake.

-

Introduce the wet, scoured wool to the mordant bath.

-

Slowly raise the temperature to a simmer (approx. 85-95°C) and maintain for 1 hour. Avoid boiling, which can damage the wool fibers.

-

Allow the bath to cool, then remove the wool. The wool can be dyed immediately or dried and stored for later use.

-

-

Dyeing:

-

Prepare the dyebath by dispersing this compound paste or powder in water. Historically, the dye was often mixed with a dispersing agent or ground with water to form a smooth paste.

-

Introduce the wet, mordanted wool.

-

Slowly heat the dyebath to a simmer, holding for 1-2 hours, stirring gently to ensure even color.

-

Allow the bath to cool completely before removing the fiber. This slow cooling process maximizes dye exhaustion.

-

-

Finishing:

-

Rinse the dyed wool in several changes of water, starting warm and gradually cooling, until the water runs clear.

-

Wash gently with a neutral soap to remove any unattached surface dye.

-

Rinse again and hang to dry away from direct sunlight.

-

Experimental Protocol: Dyeing Cotton with this compound

Cellulosic fibers like cotton lack the reactive sites of wool and have a lower affinity for metal mordants. Historical processes were therefore more complex and often involved a "tannin-mordant" procedure.

Methodology:

-

Scouring:

-

Boil the cotton in a strong alkaline solution (e.g., soda ash) to remove waxes, pectins, and oils. This step is crucial for fiber absorbency.

-

Rinse thoroughly.

-

-

Tannin Pre-treatment:

-

Steep the scoured cotton in a warm solution of tannic acid (derived from sources like oak galls, myrobalan, or sumac) for several hours or overnight. Tannin acts as a bridge, binding to the cellulose and providing sites for the metal mordant to attach.

-

Squeeze out excess liquid but do not rinse.

-

-

Mordanting:

-

Transfer the tannin-treated cotton to a mordant bath (e.g., alum or iron acetate). The metal salt reacts with the tannic acid fixed on the fiber.

-

Let the cotton sit in this bath for several hours, then rinse thoroughly.

-

-

Dyeing:

-

Prepare the this compound dyebath. The addition of calcium carbonate (chalk) was common practice in alizarin dyeing to neutralize acidic impurities and brighten the color.[7]

-

Introduce the mordanted cotton and slowly bring to a simmer, holding for 1-2 hours.

-

Allow to cool, then rinse and wash as described for wool.

-

Quantitative Data Summary

The following table summarizes the typical parameters and expected outcomes for dyeing with this compound based on historical practices with alizarin-type dyes.

| Fiber Type | Mordant | Typical Concentration (% owf) | Dye Bath Additives | Expected Color Outcome |

| Wool | Alum (Potassium Aluminum Sulfate) | 15 - 25% | Cream of Tartar (5-7%) | Bright Orange[4] |

| Wool | Iron (Ferrous Sulfate) | 2 - 6% | - | Reddish-Brown to Violet[4] |

| Cotton | Alum (after Tannin) | 15 - 25% | Tannic Acid (5-10%), Chalk | Orange[4][7] |

| Cotton | Iron Acetate (after Tannin) | 2 - 5% | Tannic Acid (5-10%) | Violet to Grey-Violet[4] |

Decline in Industrial Application

The prominence of this compound, like many early synthetic dyes, was relatively short-lived. Its decline can be attributed to several factors:

-

Competition from New Dyes: The early 20th century saw an explosion in dye chemistry. New classes of dyes, particularly azo dyes, offered a wider range of colors, simpler application methods (often not requiring mordants), and sometimes better performance for a lower cost.

-

Lightfastness: While mordant dyes were known for their excellent washfastness, their lightfastness could be variable. Later pigments, such as the quinacridones developed in the mid-20th century, offered far superior resistance to fading.[8]

-

Environmental Concerns: The use of heavy metal mordants, particularly chromium, posed significant environmental risks. Growing awareness of industrial pollution in the 20th century led to stricter regulations and a shift towards less toxic dyeing systems.[9]

Despite its industrial decline, this compound remains a compound of historical importance, representing a key step in the evolution from natural dyes to the complex synthetic colorants that dominate the modern world.

References

- This compound - 568-93-4 - Vulcanchem. (n.d.). Vulcanchem.

- This compound. (n.d.). Chem-Supply.

- Alizarin orange. (2022, April 26). MFA Cameo.

- Alizarin. (n.d.). Wikipedia.

- This compound. (n.d.). PubChem.

- Alizarin, synthetic. (2022, June 22). MFA Cameo.

- Synthetic alizarin : the dye that changed history. (n.d.). LRMH.

- ALIZARIN. (n.d.). Chemistry Education.

- The Red that Created a Revolution. (2018, May 8). The National Library of Israel.

- Alizarin. (n.d.). Britannica.

- Mordant dye application on cotton: optimisation and combination with natural dyes. (n.d.). ResearchGate.

- A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. (n.d.). PubMed Central.

Sources

- 1. This compound (568-93-4) for sale [vulcanchem.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Alizarin | Synthetic Dye, Mordant, Textiles | Britannica [britannica.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. Alizarin - Wikipedia [en.wikipedia.org]

- 9. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Alizarine Orange and its Analogs as Allosteric Inhibitors of Phosphoglycerate Mutase 1 (PGAM1)

Abstract

Phosphoglycerate mutase 1 (PGAM1) is a pivotal enzyme in the glycolytic pathway, frequently overexpressed in a multitude of human cancers, where it plays a critical role in coordinating metabolic flux to support rapid proliferation and tumor growth.[1][2] Its significance extends beyond metabolism, with non-glycolytic functions implicated in tumor metastasis and DNA damage repair, making it a compelling target for cancer therapy.[3][4][5] Traditional active-site inhibitors often face challenges with selectivity and off-target effects. Allosteric inhibition, which targets distinct, less-conserved sites on an enzyme, offers a promising alternative for developing highly specific and potent therapeutic agents.[6][7] This guide provides a detailed examination of Alizarine Orange and its derivatives as a novel class of allosteric inhibitors of PGAM1. We will explore the structural basis of their interaction, provide field-proven experimental protocols for their validation, and discuss the therapeutic implications of targeting this critical metabolic enzyme through an allosteric mechanism.

PGAM1: A Glycolytic and Non-Glycolytic Hub in Cancer

The Canonical Role in Glycolysis

PGAM1 is a key metabolic enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the terminal steps of glycolysis.[3][8] This seemingly simple step is crucial for maintaining the flow of glucose breakdown to produce ATP and biosynthetic precursors. In many cancer types, the reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect," is a metabolic hallmark.[9][10] This heightened glycolytic rate necessitates the upregulation of enzymes like PGAM1 to meet the bioenergetic and biosynthetic demands of uncontrolled cell division.[2][10] Consequently, PGAM1 is frequently overexpressed in various malignancies, including pancreatic, lung, and liver cancers, where its high expression often correlates with poor patient prognosis.[3][11]

Non-Glycolytic Functions: Expanding the Target Rationale

Beyond its metabolic function, PGAM1 has emerged as a multifunctional protein. It participates in critical non-glycolytic processes that promote tumor progression:

-

Metastasis: PGAM1 can interact with cytoskeletal proteins, such as α-smooth muscle actin (ACTA2), to promote cancer cell migration and invasion.[3] An allosteric inhibitor, HKB99, has been shown to abrogate this interaction, highlighting a key non-metabolic function that can be targeted.[3][6]

-

DNA Damage Response: In gliomas, PGAM1 has been shown to facilitate the repair of DNA damage.[5] It achieves this by binding to and sequestering the phosphatase WIP1 in the cytoplasm, which prevents the deactivation of the ATM signaling pathway in the nucleus, thereby promoting resistance to chemo- and radiotherapy.[5]

-

Signaling Regulation: PGAM1 can influence major signaling pathways. For instance, it has been identified as a key regulator in the IL-6/JAK2/STAT3 axis, which is implicated in acquired resistance to EGFR inhibitors in lung cancer.[12]

This dual role in both fueling and promoting cancer progression solidifies PGAM1's position as a high-value therapeutic target. Inhibition of PGAM1 offers a "two-birds-with-one-stone" strategy: disrupting cellular energy production and simultaneously blocking pathways involved in metastasis and drug resistance.[4]

Sources

- 1. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth (Journal Article) | OSTI.GOV [osti.gov]

- 2. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric inhibition explained through conformational ensembles sampling distinct “mixed” states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A phosphoglycerate mutase 1 allosteric inhibitor overcomes drug resistance to EGFR-targeted therapy via disrupting IL-6/JAK2/STAT3 signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectrum of Safety: A Technical Guide to Alizarine Orange (Mordant Orange 1) in the Laboratory